molecular formula C9H10N4S B083247 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol CAS No. 13373-10-9

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B083247
CAS No.: 13373-10-9
M. Wt: 206.27 g/mol
InChI Key: BQNXPJGHKISKRZ-UHFFFAOYSA-N
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Description

4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazide compounds. One common method includes the reaction of benzyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . Another method involves the reaction of benzyl isothiocyanate with hydrazine hydrate under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Triazoles: Formed from nucleophilic substitution reactions.

    Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with anticancer, antiviral, and anti-inflammatory activities.

Comparison with Similar Compounds

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(4-bromo-benzyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

IUPAC Name

4-amino-3-benzyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXPJGHKISKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354240
Record name 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13373-10-9
Record name 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol a promising candidate for developing new antibacterial agents?

A1: The research highlights the compound's versatility as a precursor for synthesizing diverse heterocyclic compounds []. This is significant because heterocycles are frequently found in pharmaceuticals, and their diverse structures can be tailored to interact with specific biological targets, potentially leading to new antibacterial agents. The study demonstrates this by successfully synthesizing various derivatives of this compound, some of which exhibited promising antibacterial activity against tested bacterial strains [].

Q2: How did the researchers confirm the structures of the newly synthesized derivatives?

A2: The researchers employed a combination of analytical techniques to confirm the structures of the newly formed compounds. These techniques included:

  • Elemental analysis: This confirmed the elemental composition of the synthesized compounds, ensuring they matched the expected formulas [].
  • Spectroscopic methods:
    • FT-IR spectroscopy: This technique identified the functional groups present in the molecules by analyzing their characteristic infrared absorption patterns [].
    • NMR spectroscopy (1H NMR and 13C NMR): These methods provided detailed information about the hydrogen and carbon environments within the molecules, further confirming their structures [].
    • Mass spectrometry: This technique helped determine the molecular weight and fragmentation patterns of the synthesized compounds, providing additional structural information [].

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